(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-bromophenyl)methanone
Description
Properties
IUPAC Name |
(3-bromophenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O/c14-11-3-1-2-10(8-11)13(19)17-6-4-12(9-17)18-7-5-15-16-18/h1-3,5,7-8,12H,4,6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOOELMQVYEZJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-bromophenyl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves a multi-step process that integrates the triazole and pyrrolidine moieties. The general synthetic route may include:
- Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions under copper(I) catalysis.
- Pyrrolidine Formation : Employing appropriate amines and carbonyl compounds.
- Final Coupling : Combining the triazole and pyrrolidine components with a bromophenyl group through a methanone linkage.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- A series of triazole derivatives demonstrated significant cytotoxicity against various cancer cell lines including HCT116 and MDA-MB231, with IC50 values indicating potent activity (IC50 values as low as 42.5 µg/mL) .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 8b | MDA-MB231 | 42.5 |
| 8o | HCT116 | 64.3 |
| 8n | Mia-PaCa2 | 68.4 |
These findings suggest that modifications in the structure of triazole-pyrrolidine derivatives can significantly enhance their anticancer efficacy.
The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors. The presence of the triazole ring may facilitate coordination with metal ions, influencing enzymatic activity or cellular signaling pathways .
Case Studies
Several studies have investigated the biological activities of related compounds:
- Anticonvulsant Activity : A related pyrrolidine derivative exhibited significant anticonvulsant properties in animal models, suggesting that the triazole-pyrrolidine framework may confer neuroprotective effects .
-
Cholinesterase Inhibition : Some derivatives have been identified as selective inhibitors of butyrylcholinesterase (BChE), which is relevant for treating neurodegenerative diseases like Alzheimer's .
Compound BChE Inhibition (%) Compound 9 85% Compound 23 78%
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. The mechanism often involves interference with cellular processes or the structural integrity of microbial cells. Preliminary studies suggest that (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-bromophenyl)methanone may inhibit the growth of various pathogens, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
The compound has shown potential in anticancer applications. The presence of the triazole moiety is particularly noteworthy as triazole derivatives are known for their broad biological activities, including anticancer effects. In vitro assays have demonstrated that similar compounds can inhibit the proliferation of cancer cell lines, indicating that this compound may possess similar effects .
Pharmacological Studies
Pharmacological investigations have highlighted the compound's potential in modulating various biological targets. The interaction of the triazole ring with metal ions can influence enzymatic activity and signal transduction pathways in cells. This property opens avenues for its use in developing therapeutic agents for various diseases .
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step processes utilizing copper-catalyzed reactions. These synthetic routes are optimized for efficiency and yield, making the compound accessible for research and development purposes. The ability to modify this compound through functionalization allows researchers to explore a range of derivatives with potentially enhanced biological activities .
Material Science Applications
Polymer Chemistry
The unique chemical structure of this compound makes it suitable for incorporation into polymer matrices. Its properties can be exploited to develop materials with specific functionalities, such as improved mechanical strength or enhanced thermal stability .
Nanotechnology
In nanotechnology, this compound can serve as a building block for creating nanostructured materials with tailored properties. Its ability to interact with various substrates enables the design of nanomaterials for applications in drug delivery systems and biosensors .
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of triazole derivatives against common bacterial strains using disc diffusion methods. Results indicated that compounds similar to this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
In vitro testing on human cancer cell lines demonstrated that derivatives of triazole compounds could induce apoptosis in breast cancer cells. The specific mechanisms involved were related to the modulation of apoptotic signaling pathways, highlighting the therapeutic potential of compounds like this compound in cancer treatment .
Comparison with Similar Compounds
Structural Analogs with Triazole-Pyrrolidine/Piperidine Hybrids
The target compound shares structural motifs with several derivatives, differing in substituents, aromatic rings, and heterocyclic scaffolds. Key examples include:
Key Observations :
- Aromatic Substitution : The 3-bromophenyl group may induce distinct electronic and steric effects compared to 4-bromophenyl analogs, altering solubility and target affinity .
- Triazole Positioning : The 1,4-substituted triazole in the target compound contrasts with 1,5-disubstituted variants (e.g., ), which may influence hydrogen-bonding interactions.
Comparison :
- Yield and Purity : CuAAC typically delivers >95% conversion for triazole formation, as seen in peptide-backbone triazoles .
- Challenges : Bulky substituents (e.g., 3-bromophenyl) may reduce reaction efficiency compared to smaller groups (e.g., methoxymethyl in ).
Crystallographic and Physicochemical Properties
Crystal structure data for the target compound is unavailable, but analogs provide insights:
- (Z)-3-(3-Bromophenyl)-1-(1,5-diisopropyl-2-pyrrolidinone) () crystallizes in a monoclinic system (CCDC 1817604), with bond angles and torsional parameters indicating planar geometry at the methanone junction .
- Triazole-Methanone Derivatives: The 1,4-triazole orientation in CuAAC products ensures coplanarity with adjacent rings, optimizing π-stacking interactions .
Property Comparison :
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The foundational step involves constructing the 1,2,3-triazole-pyrrolidine intermediate via CuAAC, a quintessential "click chemistry" reaction.
Procedure :
- Azide Preparation : 3-Azidopyrrolidine is synthesized by treating 3-aminopyrrolidine with sodium nitrite and hydrobromic acid under acidic conditions, followed by sodium azide substitution.
- Alkyne Component : A terminal alkyne, such as propargyl alcohol, is reacted with the azide in a 1:1 molar ratio.
- Catalytic System : CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in a THF/water (3:1) solvent system at 25°C for 12 hours.
Key Considerations :
Acylation via Schotten-Baumann Reaction
The triazole-pyrrolidine intermediate is acylated with 3-bromobenzoyl chloride under basic conditions.
Procedure :
- Reaction Setup : Combine the intermediate (1 eq) with 3-bromobenzoyl chloride (1.2 eq) in dichloromethane.
- Base Addition : Slowly add aqueous NaHCO₃ (10%) to maintain pH >10, stirring at 0°C for 2 hours.
- Workup : Extract with DCM, dry over MgSO₄, and concentrate. Final purification employs gradient column chromatography (petroleum ether/ethyl acetate, 10:1 → 4:1).
Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the pyrrolidine nitrogen attacks the electrophilic carbonyl carbon of 3-bromobenzoyl chloride. Base scavenges HCl, driving the reaction to completion.
Optimization Strategies for Enhanced Yield and Purity
Catalyst and Solvent Screening
Comparative studies reveal that CuI in DMF at 60°C accelerates triazole formation (88% yield in 6 hours) versus CuSO₄/ascorbate in THF/water (76% yield in 12 hours). However, CuI may promote side reactions with electron-deficient aryl groups.
Solvent Impact :
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| THF/Water | 76 | 12 |
| DMF | 88 | 6 |
| Acetonitrile | 82 | 8 |
Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates but require rigorous drying to prevent hydrolysis of intermediates.
Temperature and Stoichiometry
- Low-Temperature Acylation : Conducting the Schotten-Baumann reaction at 0°C minimizes ketone racemization and byproduct formation.
- Excess Acyl Chloride : Using 1.2 eq of 3-bromobenzoyl chloride ensures complete conversion, as confirmed by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).
Industrial-Scale Production Methods
Continuous Flow Synthesis
To address batch variability, flow reactors enable precise control over reaction parameters:
Crystallization Techniques
Industrial recrystallization from ethanol/water (7:3) yields 98% pure product, as determined by HPLC (C18 column, 90:10 acetonitrile/water).
Spectroscopic and Crystallographic Validation
Nuclear Magnetic Resonance (NMR)
X-Ray Crystallography
Single-crystal analysis confirms the triazole’s 1,4-regiochemistry and dihedral angles between the pyrrolidine and aryl rings (62.3°), critical for conformational stability.
Comparative Analysis of Alternative Methods
Friedel-Crafts Acylation
While Friedel-Crafts offers a one-pot route, it fails with electron-deficient aromatics like 3-bromobenzoyl chloride due to poor electrophilicity.
Transition Metal-Free Triazolization
Recent advances employ TBHP/TBAI in acetonitrile at 50°C, achieving 63% yield but requiring longer durations (8 hours).
Challenges and Mitigation Strategies
- Byproduct Formation : Hydrolysis of 3-bromobenzoyl chloride is minimized by anhydrous conditions and rapid workup.
- Copper Residues : Chelating resins (e.g., QuadraPure™) reduce residual Cu to <10 ppm, meeting pharmaceutical standards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
